Cas no 83807-07-2 (10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine)
![10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine structure](https://www.kuujia.com/scimg/cas/83807-07-2x500.png)
83807-07-2 structure
Product name:10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine
10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine Chemical and Physical Properties
Names and Identifiers
-
- 10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine
- 6-ethyl-5-phenyl-2-prop-2-enoxybenzo[b][1]benzoxepine
- UNII-Z1CP60928Q
- DIBENZ(b,f)OXEPINE, 3-(ALLYLOXY)-10-ETHYL-11-PHENYL-
- 83807-07-2
- CHEMBL15291
- 3-allyloxy-10-ethyl-11-phenyldibenzo[b,f]oxepine
- BRN 5611180
- 3-(Allyloxy)-10-ethyl-11-phenyldibenz(b,f,)oxepine
- DTXSID30232690
- 3-(Allyloxy)-10-ethyl-11-phenyl dibenz(b,f)oxepine
- Z1CP60928Q
- DIBENZ(B,F)OXEPIN, 10-ETHYL-11-PHENYL-3-(2-PROPEN-1-YLOXY)-
-
- Inchi: InChI=1S/C25H22O2/c1-3-16-26-19-14-15-22-24(17-19)27-23-13-9-8-12-21(23)20(4-2)25(22)18-10-6-5-7-11-18/h3,5-15,17H,1,4,16H2,2H3
- InChI Key: FLHHKPBRUGMVKM-UHFFFAOYSA-N
- SMILES: CCC1=C(C2=C(C=C(C=C2)OCC=C)OC3=CC=CC=C31)C4=CC=CC=C4
Computed Properties
- Exact Mass: 354.161979940g/mol
- Monoisotopic Mass: 354.161979940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 6.1
10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine Related Literature
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
83807-07-2 (10-ethyl-11-phenyl-3-(prop-2-en-1-yloxy)dibenzo[b,f]oxepine) Related Products
- 923195-41-9(1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide)
- 1185302-09-3({[1-(methylsulfonyl)-3-piperidinyl]methyl}amine hydrochloride)
- 1013-68-9(2,4-Thiazolidinedione,3-(3-chlorophenyl)-)
- 1805901-40-9(Methyl 2-chloro-4-propionylbenzoate)
- 2679825-64-8(rac-2-[(1R,2R)-2-(acetamidomethyl)cyclopropyl]acetic acid)
- 2385526-74-7(1,2-Dibromo-4-chloro-3-methylbenzene)
- 2137570-33-1(tert-butyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate)
- 1804297-06-0(3-Iodo-4-(trifluoromethoxy)pyridine-2-acetonitrile)
- 874193-20-1(4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine)
- 1448069-52-0(1-(3-{3-(cyclohexanesulfonyl)azetidin-1-ylsulfonyl}phenyl)ethan-1-one)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent
https://www.chem960.com/company/190540/

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
